Heptyl decanoate

Description

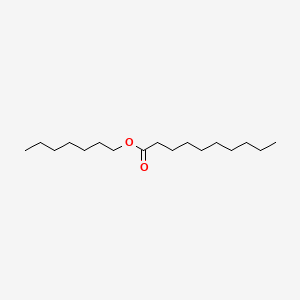

Structure

3D Structure

Properties

IUPAC Name |

heptyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-9-10-11-13-15-17(18)19-16-14-12-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLSYWBBPPERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208895 | |

| Record name | Heptyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60160-17-0 | |

| Record name | Heptyl caprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptyl Decanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety considerations of heptyl decanoate. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile ester for their work.

Introduction

Heptyl decanoate (C₁₇H₃₄O₂) is the ester formed from the condensation of decanoic acid and heptanol. It is a colorless, clear liquid with a characteristic winey or brandy-like odor. As a long-chain fatty acid ester, its lipophilic nature governs many of its physical and chemical properties, making it a valuable ingredient in the flavor, fragrance, and cosmetic industries. Furthermore, its potential as an excipient in pharmaceutical formulations is an area of growing interest. This guide will delve into the core scientific principles and practical methodologies associated with heptyl decanoate, providing a robust resource for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of heptyl decanoate is fundamental to its application. These properties are summarized in the tables below and discussed in the subsequent sections.

Identifiers and Molecular Characteristics

| Identifier | Value | Source |

| IUPAC Name | heptyl decanoate | PubChem |

| CAS Number | 60160-17-0 | The Good Scents Company |

| Molecular Formula | C₁₇H₃₄O₂ | PubChem |

| Molecular Weight | 270.45 g/mol | PubChem |

| Canonical SMILES | CCCCCCCCCC(=O)OCCCCCCC | PubChem |

| InChI | InChI=1S/C17H34O2/c1-3-5-7-9-10-11-13-15-17(18)19-16-14-12-8-6-4-2/h3-16H2,1-2H3 | PubChem |

| Synonyms | Heptyl caprate, n-Capric acid n-heptyl ester, Decanoic acid, heptyl ester | PubChem |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless, clear liquid | The Good Scents Company |

| Odor | Winey, brandy, cognac | The Good Scents Company |

| Boiling Point | 319.00 to 321.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Flash Point | 148.89 °C (300.00 °F) TCC | The Good Scents Company |

| Vapor Pressure | 0.000321 mmHg @ 25.00 °C (estimated) | The Good Scents Company |

| Solubility | Soluble in alcohol; Insoluble in water (0.01172 mg/L @ 25 °C, estimated) | The Good Scents Company |

| logP (o/w) | 7.409 (estimated) | The Good Scents Company |

The high boiling point and flash point are indicative of the compound's low volatility, a desirable trait for applications requiring stability at elevated temperatures. Its insolubility in water and high octanol-water partition coefficient (logP) highlight its significant lipophilic character, which is a key consideration for its use as a non-aqueous solvent or as an emollient in cosmetic formulations.

Synthesis and Reactivity

Synthesis of Heptyl Decanoate

The most common and industrially scalable method for synthesizing heptyl decanoate is through Fischer esterification . This acid-catalyzed reaction involves the condensation of decanoic acid with heptanol.

Reaction Scheme:

The Solubility of Heptyl Decanoate in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heptyl decanoate, a long-chain ester, finds increasing application in the pharmaceutical and cosmetic industries as an emollient, solvent, and vehicle for active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, manufacturing process design, and ensuring product stability and efficacy. This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of heptyl decanoate, methodologies for its experimental determination, and the application of predictive models to forecast its behavior in different solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of heptyl decanoate in their work.

Physicochemical Characteristics of Heptyl Decanoate

A foundational understanding of the physicochemical properties of heptyl decanoate is essential to comprehend its solubility behavior. As a long-chain ester, its structure is characterized by a polar ester group and two nonpolar alkyl chains, which dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 319-321 °C at 760 mmHg | [2] |

| Density | Approximately 0.86 g/cm³ | [3] |

| logP (o/w) | ~7.1 - 7.4 (estimated) | [1][2] |

| Water Solubility | 0.01172 mg/L at 25 °C (estimated, practically insoluble) | [2] |

| Solubility in Alcohol | Soluble | [2] |

The high logP value and extremely low water solubility highlight the lipophilic nature of heptyl decanoate, indicating its preference for nonpolar environments.[1][2] The general statement of being "soluble in alcohol" provides a starting point, but for formulation purposes, a more quantitative understanding across a range of solvents is necessary.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For heptyl decanoate, the key interactions are van der Waals forces due to its long alkyl chains and dipole-dipole interactions from the ester group.

A successful dissolution process occurs when the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Caption: The energetic balance of intermolecular forces in the dissolution process.

For heptyl decanoate, its large nonpolar structure suggests high solubility in nonpolar solvents where van der Waals forces are dominant. In polar solvents, the energy required to break the strong solvent-solvent interactions (like hydrogen bonding in alcohols) may not be sufficiently compensated by the formation of solute-solvent interactions, thus limiting solubility. However, the presence of the ester group allows for some interaction with polar solvents.

Experimental Determination of Solubility

While theoretical principles provide a qualitative understanding, precise and accurate solubility data must be determined experimentally. The following protocols, based on established international guidelines, provide a robust framework for determining the solubility of heptyl decanoate in organic solvents.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is a widely accepted standard for determining the solubility of substances.

Principle: A surplus of the solute (heptyl decanoate) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Protocol:

-

Preparation:

-

Ensure the heptyl decanoate is of high purity.

-

Select a range of organic solvents of interest (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene).

-

Prepare a constant temperature bath (e.g., 25 °C ± 0.5 °C).

-

-

Equilibration:

-

Add an excess of heptyl decanoate to a series of flasks, each containing a known volume of a specific solvent. The excess is crucial to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in the constant temperature bath and agitate them for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess undissolved heptyl decanoate to settle.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the aliquot through a solvent-compatible membrane filter (e.g., PTFE) to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of heptyl decanoate using a validated analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector).

-

Prepare a calibration curve using standards of known heptyl decanoate concentrations.

-

-

Data Reporting:

-

Express the solubility in terms of mass per volume (e.g., g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Perform the determination in triplicate to ensure reproducibility.

-

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Predictive Models for Solubility

In the early stages of formulation development, predictive models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental workload.

Hansen Solubility Parameters (HSP)

HSP theory is a powerful tool for predicting the miscibility and solubility of substances. It decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of the solute (heptyl decanoate) and the solvent can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

UNIFAC Group Contribution Model

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By breaking down a molecule into its constituent functional groups, the model can estimate the activity coefficient of a solute at infinite dilution in a solvent, which can then be used to calculate its solubility. This model can be particularly useful for predicting solubility in a wide range of solvents for which experimental data is unavailable.[4]

Expected Solubility of Heptyl Decanoate in Common Organic Solvents

While specific quantitative data for heptyl decanoate is scarce in publicly available literature, we can infer its likely solubility behavior based on its structure and the principles of "like dissolves like."

-

High Solubility: Expected in nonpolar solvents such as hexane and toluene , where dispersion forces are the primary mode of interaction. The long alkyl chains of heptyl decanoate will interact favorably with these hydrocarbon solvents.

-

Good to Moderate Solubility: Expected in solvents of intermediate polarity such as ethyl acetate and acetone . The ester group of heptyl decanoate can engage in dipole-dipole interactions with the carbonyl groups of these solvents.

-

Moderate to Lower Solubility: Expected in polar protic solvents like ethanol and methanol . While the statement "soluble in alcohol" exists, the solubility is likely to be lower than in nonpolar solvents. The energy required to disrupt the strong hydrogen bonding network of the alcohols may not be fully compensated by the interactions with the ester group of heptyl decanoate. As the alkyl chain of the alcohol decreases (from ethanol to methanol), the polarity of the solvent increases, which may lead to a decrease in the solubility of the highly nonpolar heptyl decanoate.

Conclusion

The solubility of heptyl decanoate is a critical parameter for its effective utilization in pharmaceutical and cosmetic formulations. This guide has outlined the fundamental principles governing its solubility, provided detailed protocols for its experimental determination, and introduced predictive models for its estimation. While a lack of readily available quantitative data necessitates experimental determination for specific applications, the theoretical framework and methodologies presented here provide a robust foundation for any researcher or formulator working with this versatile long-chain ester. A systematic approach, combining predictive modeling with rigorous experimental validation, will enable the rational selection of solvent systems to optimize the performance and stability of heptyl decanoate-containing products.

References

-

The Good Scents Company. heptyl decanoate, 60160-17-0. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 108902, Heptyl decanoate. Available from: [Link]

-

ChemSrc. Heptyl Decanoate | CAS#:60160-17-0. Available from: [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

-

ASTM D5226-16, Standard Practice for Dissolving Polymer Materials, ASTM International, West Conshohocken, PA, 2016. Available from:

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Gracin, S., T. M. Letcher, and P. K. Naicker. "The prediction of the solubility of single-ring pharmaceuticals in various solvents by using the UNIFAC model." The Journal of Chemical Thermodynamics 35.6 (2003): 939-946.

-

FooDB. Showing Compound Ethyl decanoate (FDB002986). Available from: [Link]

-

PubChem. Hexane | C6H14 | CID 8058. Available from: [Link]

-

PubChem. Heptyl dodecanoate | C19H38O2 | CID 13508494. Available from: [Link]

Sources

Methodological & Application

Protocol for the Extraction of Heptyl Decanoate and Related Esters from Natural Matrices

An Application Guide for Researchers

Abstract: Heptyl decanoate is a fatty acid ester recognized for its characteristic winey and cognac-like aroma, making it a valuable compound in the flavor, fragrance, and food industries. While often synthesized for commercial use, the principles for its extraction are applicable to a wide range of similar esters found in various natural matrices such as fruits, fermented beverages, and essential oils. This guide provides a comprehensive overview of the theoretical and practical considerations for the efficient extraction and analysis of heptyl decanoate and related medium- to long-chain esters. We will delve into multiple extraction methodologies, from classic solvent-based techniques to modern solvent-free approaches, explaining the causality behind protocol choices to ensure robust and reproducible results.

Foundational Principles: Understanding Heptyl Decanoate and the Matrix

Heptyl decanoate (C₁₇H₃₄O₂) is the ester formed from heptyl alcohol and decanoic acid.[1] Its physicochemical properties are central to designing an effective extraction strategy.

Key Properties of Heptyl Decanoate:

-

Molecular Weight: 270.45 g/mol [2]

-

Boiling Point: ~320°C at 760 mmHg[2]

-

Polarity: It is a nonpolar compound with a high estimated logP (octanol-water partition coefficient) of approximately 7.1-7.4.[2] This indicates very low water solubility and high solubility in nonpolar organic solvents and lipids.[2]

-

Volatility: Despite its relatively high boiling point, it is considered a semi-volatile compound, which is critical for headspace-based extraction techniques.

The primary directive in any extraction is to separate the analyte of interest from a complex sample matrix. The choice of method is dictated by the nature of this matrix (e.g., solid vs. liquid, aqueous vs. lipidic) and the physicochemical properties of the target analyte.

Pre-Extraction Strategy: The Blueprint for Success

Before any extraction is performed, careful sample preparation is paramount to maximize recovery and minimize the co-extraction of interfering compounds.

-

For Solid Matrices (e.g., Fruits, Herbs, Spices): The goal is to maximize the surface area available for solvent contact. This is typically achieved by grinding, pulverizing, or homogenizing the sample.[3][4] For matrices with high water content, freeze-drying (lyophilization) can be an effective step to prevent the analyte from being trapped in the aqueous phase and to improve the efficiency of nonpolar solvent penetration.[4]

-

For Liquid Matrices (e.g., Fruit Juices, Wine, Fermented Broths): The primary concern is suspended solids and macromolecules. Pre-treatment via centrifugation and/or filtration is essential to prevent emulsions and clogging during the extraction process. The pH of the sample can also influence the stability and charge of potential interfering compounds.

The Causality of Solvent Selection: The principle of "like dissolves like" is the cornerstone of solvent extraction.[5] Given heptyl decanoate's nonpolar nature, the ideal solvents are those with low polarity.

Table 1: Comparison of Solvents for Ester Extraction

| Solvent | Polarity Index | Boiling Point (°C) | Advantages | Disadvantages |

| Hexane | 0.1 | 69 | Excellent for nonpolar compounds, highly volatile (easy to remove) | Highly flammable, neurotoxin |

| Ethyl Acetate | 4.4 | 77 | Good solvency for esters, less toxic than chlorinated solvents | Can co-extract more polar impurities, flammable |

| Dichloromethane | 3.1 | 40 | Excellent solvent, highly effective | Toxic, environmental concerns |

| Ethanol | 4.3 | 78.5 | Food-grade, relatively safe, good for initial extraction from wet plant material | Miscible with water, may require secondary liquid-liquid extraction |

The selection process involves a trade-off between extraction efficiency, solvent toxicity, ease of removal post-extraction, and regulatory acceptance (especially for food and drug applications).

Extraction Methodologies: Protocols and Rationale

No single extraction method is universally superior; the optimal choice depends on the sample matrix, analyte concentration, available equipment, and desired throughput. Below are detailed protocols for two highly effective and widely used methods.

Method A: Ultrasound-Assisted Solvent Extraction (UASE)

UASE is a robust method that utilizes the energy of ultrasonic waves to enhance solvent penetration into the sample matrix, accelerating the extraction process.[6][7] It is particularly effective for solid or semi-solid samples.

Principle of Action: Ultrasound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates microjets that disrupt cell walls and facilitate the rapid diffusion of the analyte into the solvent.

-

Sample Preparation: Weigh approximately 5-10 g of homogenized or powdered sample material into a glass beaker or flask. If the sample was not freeze-dried, record the moisture content to report results on a dry weight basis.

-

Internal Standard Spiking: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., heptyl heptanoate[8] or a non-interfering ester) to the sample.

-

Solvent Addition: Add a suitable solvent (e.g., hexane or ethyl acetate) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). A higher ratio improves extraction efficiency but requires more solvent.[7]

-

Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for 15-30 minutes. Rationale: This duration is typically sufficient to maximize yield without causing thermal degradation of the analyte. The process can be optimized for specific matrices.[9]

-

Separation: Separate the solvent extract from the solid residue by vacuum filtration or centrifugation at 4000 rpm for 10 minutes.

-

Repeated Extraction: Transfer the solid residue back to the extraction vessel and repeat steps 3-5 at least once more. Rationale: Two or three extraction cycles are generally sufficient to recover >95% of the target analyte.

-

Extract Concentration: Combine the solvent extracts. If the sample had high water content and an immiscible solvent like hexane was used, pass the extract through a column containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator under reduced pressure.

-

Final Preparation: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Method B: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile compounds in liquid or solid matrices.[10][11] It combines extraction and pre-concentration into a single step.

Principle of Action: A fused silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above a heated sample in a sealed vial. Volatile analytes, including heptyl decanoate, partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. The fiber is then directly desorbed in the hot inlet of a gas chromatograph.[12]

-

Sample Preparation: Place 5 mL of the liquid sample (e.g., filtered fruit juice) into a 20 mL headspace vial. If the sample is solid, use 1-2 g.

-

Matrix Modification (Optional but Recommended): Add 1-2 g of sodium chloride (NaCl). Rationale: Salting-out increases the ionic strength of the aqueous sample, which decreases the solubility of nonpolar organic compounds and promotes their partitioning into the headspace, thereby increasing sensitivity.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

-

Incubation and Equilibration: Place the vial in a heating block or water bath set to 60-70°C. Allow the sample to equilibrate with agitation for 10-15 minutes.[13] Rationale: Heating increases the vapor pressure of the analytes, driving more of them into the headspace. Agitation ensures a homogenous distribution and accelerates the achievement of equilibrium.

-

Extraction: Insert the SPME device through the vial's septum and expose the fiber to the headspace. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective for a broad range of flavor compounds.[13] Extract for a predetermined time, typically 20-40 minutes, while maintaining the temperature and agitation.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated inlet (e.g., 250°C) of a GC-MS system for thermal desorption, typically for 2-5 minutes. Start the GC-MS analysis run simultaneously.

Comparative Analysis of Extraction Techniques

The choice of extraction technique involves balancing several factors. Supercritical Fluid Extraction (SFE) and Steam Distillation are other common methods, each with distinct advantages and disadvantages.

-

Steam Distillation: Excellent for extracting volatile oils from plant material at an industrial scale.[14] However, the high temperatures and presence of steam can lead to hydrolysis and degradation of esters.[15]

-

Supercritical Fluid Extraction (SFE): Uses supercritical CO₂ as a solvent, which is non-toxic, non-flammable, and easily removed.[16] It is highly tunable and excellent for extracting thermally sensitive compounds without solvent residue.[17][18] The primary drawback is the high capital cost of the equipment.

Table 2: Qualitative Comparison of Extraction Methodologies

| Feature | Solvent Extraction (UASE) | HS-SPME | Steam Distillation | Supercritical Fluid Extraction (SFE) |

| Principle | Analyte partitioning into a liquid solvent | Analyte adsorption from headspace onto a solid fiber | Co-distillation with steam | Extraction with a supercritical fluid (e.g., CO₂) |

| Solvent Use | High | None | Water (as steam) | High (CO₂, often recycled) |

| Selectivity | Moderate; depends on solvent choice | Moderate to High; depends on fiber | Low; extracts all volatile compounds | High; tunable via pressure/temperature |

| Analyte Degradation Risk | Low to Moderate (can be minimized) | Very Low | High (hydrolysis, thermal stress) | Very Low |

| Throughput | Moderate (can be parallelized) | High (amenable to automation) | Low (batch process) | Low to Moderate |

| Ideal For | Broad applicability, preparative scale | Volatile/semi-volatile screening, trace analysis | Bulk essential oil extraction | High-value, thermally sensitive compounds |

Analytical Workflow: From Extract to Data

The definitive analysis of heptyl decanoate is performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Generalized GC-MS Protocol

-

System: A standard GC-MS system equipped with an autosampler.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is well-suited for separating esters and other flavor compounds.[13]

-

Injector: For liquid injections, use splitless mode at 250°C. For SPME, the inlet temperature serves as the desorption chamber.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 3 minutes.

-

Ramp at 5°C/min to 150°C.

-

Ramp at 10°C/min to 300°C, hold for 5 minutes. Rationale: This program allows for the separation of highly volatile compounds at the beginning, followed by a steady ramp to elute semi-volatile compounds like heptyl decanoate.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-500.

-

Identification: Confirm the identity of heptyl decanoate by matching its retention time with that of a pure standard and its mass spectrum with a reference library like NIST.[1]

Workflow Visualization

The overall process from sample acquisition to final data analysis can be visualized as a logical flow.

Sources

- 1. Heptyl decanoate | C17H34O2 | CID 108902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptyl decanoate, 60160-17-0 [thegoodscentscompany.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Extraction of medicinal plants for analysis | Heidolph NA - research made easy [heidolph.com]

- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Ultrasound-Assisted Extraction of Polyphenols from Myrtus communis L. Pericarp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]

- 8. heptyl heptanoate, 624-09-9 [thegoodscentscompany.com]

- 9. scielo.br [scielo.br]

- 10. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of Solid Phase Microextraction Gas Chromatography–Mass Spectrometry, Fourier Transform Infrared Spectroscopy and 1H qNMR Spectroscopy as Potential Methods for the Authentication of Baijiu Spirits [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aroma Recovery By Supercritical Fluid Extraction [vinanhatrang.com]

- 18. air-source.com [air-source.com]

Heptyl Decanoate: A High-Performance, Bio-Based Plasticizer for Polymer Formulations

Application Note & Protocols

Introduction: The Imperative for Advanced Plasticizers

In the realm of polymer science, particularly in the formulation of flexible polyvinyl chloride (PVC), the role of a plasticizer is paramount. These molecules are not mere additives; they are critical components that impart flexibility, durability, and processability to otherwise rigid polymers. For decades, the industry has relied on phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP). However, mounting concerns over their environmental persistence and potential health impacts have catalyzed a paradigm shift towards safer, more sustainable alternatives.[1][2]

This document introduces heptyl decanoate (CAS 60160-17-0) , a long-chain fatty acid ester, as a high-performance, bio-based plasticizer. Through a detailed exploration of its properties and application, we present a compelling case for its adoption by researchers, scientists, and drug development professionals seeking to formulate next-generation polymers with enhanced safety and performance profiles. Heptyl decanoate, with its favorable toxicological profile and inherent biodegradability, represents a significant advancement in plasticizer technology.

Physicochemical Properties of Heptyl Decanoate

A thorough understanding of a plasticizer's physical and chemical properties is fundamental to predicting its behavior within a polymer matrix. Heptyl decanoate is a colorless, oily liquid with a molecular formula of C17H34O2.[3] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 60160-17-0 | |

| Molecular Weight | 270.45 g/mol | |

| Boiling Point | 319-321 °C @ 760 mmHg | |

| Flash Point | 148.9 °C | |

| Density | 0.86 g/cm³ | |

| Solubility | Insoluble in water, soluble in alcohol |

The long alkyl chains of heptyl decanoate contribute to its high boiling point and low volatility, which are desirable characteristics for a plasticizer, as they minimize its loss from the polymer matrix during processing and use.

Mechanism of Plasticization: A Molecular Perspective

The efficacy of a plasticizer is rooted in its ability to disrupt the intermolecular forces between polymer chains. In the case of PVC, the strong dipole-dipole interactions between the carbon-chlorine bonds render the material rigid. Heptyl decanoate, with its long, flexible alkyl chains and polar ester group, effectively positions itself between the PVC chains. This molecular intercalation increases the free volume within the polymer, allowing the chains to slide past one another more easily, thereby imparting flexibility.

Caption: Mechanism of PVC plasticization by heptyl decanoate.

Synthesis of Heptyl Decanoate: A Protocol for Purity

High-purity heptyl decanoate is essential for its consistent performance as a plasticizer. The most common and scalable method for its synthesis is Fischer esterification. This reaction involves the acid-catalyzed esterification of decanoic acid with heptanol.

Protocol for Laboratory-Scale Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine decanoic acid (1 molar equivalent) and heptanol (1.2 molar equivalents). The excess heptanol helps to drive the reaction to completion.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 molar equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux in a suitable solvent, such as toluene. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, providing a visual indication of the reaction's progress.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the decanoic acid is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess heptanol. The crude heptyl decanoate can be further purified by vacuum distillation to yield a high-purity product.

Caption: Workflow for the synthesis of heptyl decanoate.

Performance Evaluation of Heptyl Decanoate as a Plasticizer

A comprehensive evaluation of a plasticizer's performance is critical for its successful implementation. The following protocols, based on ASTM and ISO standards, provide a framework for assessing the efficacy of heptyl decanoate in a polymer matrix, such as PVC.

Protocol 1: Preparation of Plasticized PVC Films

-

Formulation: Prepare a series of PVC formulations containing varying concentrations of heptyl decanoate (e.g., 20, 30, 40, 50 parts per hundred of resin, phr). A typical formulation will also include a thermal stabilizer to prevent degradation during processing.

-

Mixing: Blend the PVC resin, heptyl decanoate, and thermal stabilizer in a high-speed mixer until a homogeneous dry blend is obtained.

-

Milling: Process the dry blend on a two-roll mill at a temperature of 160-170°C to form a cohesive sheet.

-

Pressing: Press the milled sheet in a hydraulic press at 170-180°C to produce films of a specified thickness (e.g., 1 mm).

-

Conditioning: Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, in accordance with ISO 291.

Protocol 2: Evaluation of Mechanical Properties

The mechanical properties of the plasticized PVC films are a direct measure of the plasticizer's efficiency. These properties should be evaluated according to ISO 527-1 and ISO 527-2 .[4]

-

Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC films using a die cutter.

-

Tensile Testing: Mount the specimens in a universal testing machine and subject them to tensile stress at a constant rate of extension until they fracture.

-

Data Acquisition: Record the tensile strength, elongation at break, and modulus of elasticity.

Expected Results:

| Heptyl Decanoate (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (MPa) |

| 0 (Unplasticized) | ~50 | <10 | >2500 |

| 20 | ~25 | ~150 | ~1000 |

| 30 | ~20 | ~250 | ~500 |

| 40 | ~15 | ~350 | ~200 |

| 50 | ~10 | ~450 | <100 |

Note: These are representative values and may vary depending on the specific PVC resin and processing conditions.

Protocol 3: Thermal Properties Analysis

The thermal properties of the plasticized PVC provide insights into the plasticizer's effect on the polymer's glass transition temperature (Tg) and its thermal stability.

-

Differential Scanning Calorimetry (DSC): Determine the Tg of the plasticized PVC films using DSC according to ISO 11357-2 . A lower Tg indicates higher plasticizing efficiency.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the plasticized PVC films by TGA according to ISO 11358 . The onset of degradation temperature is a key parameter.

Expected Thermal Properties:

| Heptyl Decanoate (phr) | Glass Transition Temp. (Tg) (°C) | Onset of Degradation (°C) |

| 0 (Unplasticized) | ~85 | ~250 |

| 30 | ~20 | ~260 |

| 50 | ~-5 | ~270 |

Protocol 4: Migration Resistance

The permanence of a plasticizer is its ability to remain within the polymer matrix over time and under various environmental conditions.

-

Solvent Extraction: Measure the weight loss of a pre-weighed sample of the plasticized PVC film after immersion in a solvent (e.g., hexane or ethanol) for a specified time and temperature, as described in ASTM D1239 .

-

Activated Carbon Volatility: Determine the weight loss of a sample after being in contact with activated carbon at an elevated temperature (e.g., 70°C) for 24 hours, following ASTM D1203 .

A lower weight loss in these tests indicates better migration resistance. The long alkyl chains of heptyl decanoate are expected to result in excellent migration resistance compared to shorter-chain plasticizers.[5]

Safety and Environmental Profile: A Sustainable Choice

The selection of a plasticizer should not be based solely on performance; its safety and environmental impact are of equal importance.

Toxicological Profile

While specific long-term toxicological data for heptyl decanoate is not extensively available, the broader class of alkyl esters has been reviewed for safety in cosmetic applications by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use when formulated to be non-irritating.[6] Furthermore, studies on related long-chain alkyl esters suggest a low order of acute and repeated-dose toxicity.[7] This stands in contrast to the known health concerns associated with some traditional phthalate plasticizers.[1]

Biodegradability

Fatty acid alkyl esters, such as heptyl decanoate, are known to be readily biodegradable.[8] Their chemical structure is similar to that of naturally occurring fats and oils, making them susceptible to enzymatic degradation by microorganisms in the environment. This inherent biodegradability is a significant advantage over many synthetic plasticizers that can persist in the environment.

Conclusion: A Versatile and Responsible Plasticizer

Heptyl decanoate presents a compelling combination of performance, safety, and sustainability. Its efficacy as a plasticizer for PVC and other polymers is rooted in its well-defined physicochemical properties and its ability to effectively disrupt polymer chain interactions. The protocols outlined in this document provide a robust framework for its evaluation and implementation in a research and development setting. As the demand for high-performance, bio-based, and non-toxic materials continues to grow, heptyl decanoate is poised to become a key enabling technology in the formulation of the next generation of advanced polymers.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptyl Decanoate Synthesis

Welcome to the technical support center for the synthesis of heptyl decanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental design for maximum success.

Section 1: Fundamentals of Heptyl Decanoate Synthesis

Heptyl decanoate is an ester typically synthesized via the Fischer esterification of decanoic acid with heptanol.[1] Understanding the nature of this reaction is the first step toward improving its yield.

The overall reaction is: Decanoic Acid + Heptanol ⇌ Heptyl Decanoate + Water

This is a reversible, acid-catalyzed equilibrium reaction.[1] The key to maximizing the yield of heptyl decanoate is to shift the equilibrium to the right, favoring product formation. According to Le Chatelier's principle, this can be achieved by either using an excess of one of the reactants or by removing one of the products (typically water) as it is formed.

Fischer Esterification Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Sources

Heptyl Decanoate Stability: A Technical Support Guide for Researchers

Welcome to the technical support center for heptyl decanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for ensuring the stability and integrity of heptyl decanoate in your experiments. As a long-chain fatty acid ester, the stability of heptyl decanoate is paramount for the success and reproducibility of your research, particularly in applications such as drug formulation and delivery. This document will delve into the fundamental principles of its stability, potential degradation pathways, and robust methodologies for its assessment and preservation.

Understanding the Stability of Heptyl Decanoate

Heptyl decanoate (C₁₇H₃₄O₂) is an ester formed from heptyl alcohol and decanoic acid. Its stability is primarily influenced by its susceptibility to hydrolysis and oxidation, common degradation pathways for ester-containing compounds.[1] The extent of degradation is dependent on various environmental factors, including temperature, pH, light, and the presence of oxygen and moisture.[2]

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the rates of both hydrolytic and oxidative degradation.[2][3]

-

pH: Heptyl decanoate is most stable in a neutral pH range. Acidic or basic conditions can significantly catalyze its hydrolysis.[4]

-

Light: Exposure to UV light can initiate photolytic degradation, leading to the formation of free radicals and subsequent oxidative chain reactions.[5]

-

Oxygen: The presence of atmospheric oxygen is a critical factor for oxidative degradation.[2]

-

Humidity: Moisture can facilitate the hydrolysis of the ester bond.[2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns researchers may have regarding the stability of heptyl decanoate.

Q1: What are the primary degradation products of heptyl decanoate?

A1: The two main degradation pathways for heptyl decanoate are hydrolysis and oxidation.

-

Hydrolysis: In the presence of water, especially under acidic or basic conditions, heptyl decanoate can hydrolyze back to its constituent molecules: decanoic acid and heptan-1-ol .[6][7]

-

Oxidation: This process is more complex and can lead to a variety of degradation products. The initial step is often the formation of hydroperoxides at positions along the fatty acid and alcohol chains. These hydroperoxides are unstable and can decompose into smaller, volatile compounds such as aldehydes, ketones, and shorter-chain fatty acids .[8]

Q2: I've noticed a change in the odor of my heptyl decanoate sample. What could be the cause?

A2: A change in odor is a common indicator of degradation, particularly oxidation. The formation of volatile aldehydes and shorter-chain fatty acids during oxidation can produce a rancid or unpleasant smell.[2] It is recommended to perform an analytical assessment to confirm degradation and quantify the remaining intact heptyl decanoate.

Q3: What are the ideal storage conditions for heptyl decanoate to ensure its long-term stability?

A3: To minimize degradation, heptyl decanoate should be stored in a cool, dark, and dry place.[9] For optimal long-term stability, the following conditions are recommended:

-

Temperature: Refrigeration at 2-8°C is advisable for long-term storage.[6] For shorter periods, storage at a controlled room temperature of 15-25°C is acceptable.[9]

-

Atmosphere: To prevent oxidation, it is highly recommended to store heptyl decanoate under an inert atmosphere, such as nitrogen or argon.[10]

-

Container: Use well-sealed, airtight containers made of glass or other inert materials to protect from moisture and oxygen.[9]

-

Light: Store in amber-colored or opaque containers to protect from light.[5]

Q4: Can I use heptyl decanoate that has been stored for an extended period?

A4: While heptyl decanoate can be stable for long periods under ideal conditions, it is crucial to re-evaluate its purity before use if it has been stored for an extended time, especially if the storage conditions were not optimal.[11] A simple analytical test, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID), can quickly determine the purity of the sample.

Q5: How does the presence of impurities affect the stability of heptyl decanoate?

A5: Certain impurities, particularly metal ions (e.g., iron, copper), can act as catalysts for oxidative degradation, significantly accelerating the process.[2] It is therefore essential to use high-purity heptyl decanoate and to avoid contact with metallic surfaces that could leach ions.

Troubleshooting Guide

This section provides practical guidance for identifying and resolving common issues encountered during the handling and analysis of heptyl decanoate.

Issue 1: Inconsistent Results in a Formulation Study

-

Symptom: High variability in experimental results, such as drug release profiles or formulation viscosity, between different batches or over time.

-

Potential Cause: Degradation of heptyl decanoate within the formulation. Hydrolysis could be altering the pH, while oxidation could be generating reactive species that interact with the active pharmaceutical ingredient (API) or other excipients.

-

Troubleshooting Steps:

-

Re-analyze Stored Heptyl Decanoate: Use a stability-indicating analytical method (see below) to assess the purity of the heptyl decanoate raw material that was used.

-

Analyze the Formulation: Extract heptyl decanoate from the formulation and analyze for the presence of degradation products like decanoic acid, heptanol, or smaller aldehydes.

-

Review Formulation Composition: Evaluate if any other excipients in the formulation could be promoting degradation (e.g., acidic or basic components, sources of metal ions).

-

Implement Protective Measures: If degradation is confirmed, consider adding antioxidants to the formulation or packaging it under an inert atmosphere.

-

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

-

Symptom: During routine analysis of a heptyl decanoate-containing sample by HPLC or GC, new, unidentified peaks appear that were not present in the initial analysis.

-

Potential Cause: These unknown peaks are likely degradation products of heptyl decanoate.

-

Troubleshooting Steps:

-

Perform Forced Degradation Studies: To tentatively identify the degradation products, subject a pure sample of heptyl decanoate to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples using the same chromatographic method. The retention times of the peaks generated under specific stress conditions can help in identifying the nature of the unknown peaks in your sample.

-

Utilize Mass Spectrometry (MS): Couple your GC or HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks. This data is invaluable for elucidating the chemical structures of the degradation products.

-

Compare with Standards: If available, inject standards of potential degradation products (e.g., decanoic acid, heptanol) to confirm their identity by comparing retention times.

-

Experimental Protocols

To proactively assess the stability of heptyl decanoate and develop stability-indicating analytical methods, conducting forced degradation studies is essential.[12]

Protocol 1: Forced Degradation Study of Heptyl Decanoate

Objective: To intentionally degrade heptyl decanoate under controlled stress conditions to identify potential degradation products and pathways.

Materials:

-

Heptyl decanoate (high purity)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or other suitable solvent

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of heptyl decanoate in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 1M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 1M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 1M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 1M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Place a sample of the stock solution in a sealed vial and heat at 80°C for 48 hours.

-

-

Photolytic Degradation:

-

Expose a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines.

-

-

Control Sample: Keep a sample of the stock solution at room temperature, protected from light.

-

Analysis: Analyze all samples (stressed and control) using a suitable analytical method (e.g., GC-FID or HPLC-UV/MS). The goal is to achieve 5-20% degradation of the parent compound.[12]

Protocol 2: Stability-Indicating GC-FID Method for Heptyl Decanoate

Objective: To develop a gas chromatography method capable of separating and quantifying heptyl decanoate from its potential degradation products.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C. (This is a starting point and should be optimized based on the separation of heptyl decanoate and its degradation products.)

-

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Sample Preparation:

-

Dilute the samples from the forced degradation study to a suitable concentration with the same solvent used for the stock solution.

Analysis:

-

Inject the control and stressed samples.

-

Identify the peak for heptyl decanoate in the control sample.

-

Observe the appearance of new peaks and the decrease in the peak area of heptyl decanoate in the stressed samples.

-

Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Impact of Stress Factors on Heptyl Decanoate Stability

| Parameter | Recommended Condition | Potential Impact of Deviation | Primary Degradation Pathway |

| Temperature | 2-8°C (long-term) or 15-25°C (short-term) | Increased degradation rate | Hydrolysis & Oxidation |

| Humidity | Store in a dry environment | Increased hydrolysis | Hydrolysis |

| Light | Protect from light (amber container) | Initiation of oxidative chain reactions | Oxidation |

| Atmosphere | Inert gas (Nitrogen/Argon) | Increased oxidation | Oxidation |

| pH | Neutral (when in solution) | Catalysis of hydrolysis | Hydrolysis |

Visualizations

Diagram 1: Chemical Structure of Heptyl Decanoate

Caption: Molecular structure of heptyl decanoate.

Diagram 2: Primary Degradation Pathways of Heptyl Decanoate

Caption: Major degradation routes for heptyl decanoate.

Diagram 3: Experimental Workflow for a Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

References

-

(PDF) Oxidative stability of fatty acid alkyl esters: A review - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Ester formation during fatty acid methyl esters oxidation - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - Frontiers. (2019, December 12). Retrieved January 24, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved January 24, 2026, from [Link]

-

Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC - NIH. (2025, July 10). Retrieved January 24, 2026, from [Link]

-

Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Quality of medicines questions and answers: Part 2. (n.d.). Retrieved January 24, 2026, from [Link]

-

Determination of the related substances in haloperidol decanoate by HPLC - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]

-

Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC. (2022, April 11). Retrieved January 24, 2026, from [Link]

-

The Essential Guide to Fatty Acid Analysis - Eurofins USA. (2024, January 19). Retrieved January 24, 2026, from [Link]

-

Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.). Retrieved January 24, 2026, from [Link]

-

Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

Safety Data Sheet: Fatty acid methyl ester mixture - Carl ROTH. (2022, September 13). Retrieved January 24, 2026, from [Link]

-

Tips - Fatty Acid Methyl Ester (FAME) Analysis - UC Davis Stable Isotope Facility. (2021, August 10). Retrieved January 24, 2026, from [Link]

-

HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. (2020, May 13). Retrieved January 24, 2026, from [Link]

-

The International Pharmaceutical Excipients Council - Excipient Stability Guide - GMP Navigator. (n.d.). Retrieved January 24, 2026, from [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15). Retrieved January 24, 2026, from [Link]

-

Stability of unsaturated methyl esters of fatty acids on surfaces - ResearchGate. (2025, September 20). Retrieved January 24, 2026, from [Link]

-

Isolation and Structure Investigation of Esters Formed During Fatty Acid Methyl Esters Aerobic Oxidation - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Retrieved January 24, 2026, from [Link]

- US6413431B1 - HPLC method for purifying organic compounds - Google Patents. (n.d.).

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) - Restek Resource Hub. (2020, October 19). Retrieved January 24, 2026, from [Link]

-

Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. (2025, August 5). Retrieved January 24, 2026, from [Link]

-

Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - NIH. (2014, March 16). Retrieved January 24, 2026, from [Link]

-

A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cros - ACS Publications. (2026, January 8). Retrieved January 24, 2026, from [Link]

-

Improving HPLC Separation of Polyphenols - LCGC International. (n.d.). Retrieved January 24, 2026, from [Link]

-

Identification of Very Long-Chain (>C 24) Fatty Acid Methyl Esters Using Gas Chromatography Coupled to quadrupole/time-of-flight Mass Spectrometry With Atmospheric Pressure Chemical Ionization Source - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

Safety Data Sheet: Fatty acid methyl ester mixture - Carl ROTH. (2022, September 21). Retrieved January 24, 2026, from [Link]

-

LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. (2023, April 21). Retrieved January 24, 2026, from [Link]

-

Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - NIH. (2014, March 16). Retrieved January 24, 2026, from [Link]

-

Guidance for Industry #5 - Drug Stability Guidelines - FDA. (1986, March 3). Retrieved January 24, 2026, from [Link]

-

Guideline on declaration of storage conditions - European Medicines Agency (EMA). (n.d.). Retrieved January 24, 2026, from [Link]

-

Inert Reassessment - PEF Fatty Acid Esters, OPP, USEPA. (n.d.). Retrieved January 24, 2026, from [Link]

-

Fatty Acid Degradation - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. (2023, January 16). Retrieved January 24, 2026, from [Link]

-

hydrolysis of esters - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 4. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. onyxipca.com [onyxipca.com]

- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. agilent.com [agilent.com]

methods for reducing impurities in heptyl decanoate synthesis

Welcome to the technical support center for heptyl decanoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the synthesis and purification of heptyl decanoate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your experimental outcomes.

Heptyl decanoate (C17H34O2) is a fatty acid ester used in various applications, including as a flavor and fragrance agent[1]. Achieving high purity is critical for its end-use, making the control of impurities a primary objective during its synthesis.

Quick Troubleshooting Guide & FAQs

This section addresses the most common questions and issues that arise during the synthesis of heptyl decanoate.

Q1: What are the primary sources of impurities in my heptyl decanoate synthesis?

A1: Impurities can originate from several sources throughout the synthesis and workup process. The most common culprits are:

-

Unreacted Starting Materials: Residual decanoic acid and 1-heptanol are the most frequent impurities. Their presence is often due to the reversible nature of the esterification reaction[2][3][4].

-

Water: As a byproduct of the esterification reaction, water can shift the equilibrium back towards the reactants, limiting the yield and purity of the final product[2][3][4].

-

Catalyst Residues: If not properly removed, acid catalysts (e.g., sulfuric acid) or their byproducts can contaminate the final product.

-

Side-Reaction Products: Under certain conditions, particularly with strong acid catalysts and high temperatures, side reactions such as the dehydration of 1-heptanol to form diheptyl ether or heptene can occur.

Q2: My reaction yield is consistently low. What are the key factors I should investigate?

A2: Low yield in Fischer esterification is a common problem, primarily because the reaction is an equilibrium process[2][5]. To drive the reaction towards the product (heptyl decanoate), you should focus on two key strategies based on Le Châtelier's Principle:

-

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (1-heptanol), will shift the equilibrium to favor product formation[2].

-

Removal of Water: Water is a product of the reaction, and its removal will continuously pull the equilibrium towards the ester[2][4]. This can be achieved by:

-

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene can effectively remove water as it forms[2].

-

Drying Agents: The addition of molecular sieves can absorb the water produced during the reaction, which is particularly useful in smaller-scale or enzyme-catalyzed reactions[6].

-

Q3: How do I choose between an acid catalyst and an enzyme for my synthesis?

A3: The choice of catalyst depends on the desired reaction conditions and the sensitivity of your starting materials.

| Catalyst Type | Advantages | Disadvantages | Best For |

| Strong Acid (e.g., H₂SO₄, p-TsOH) | - Inexpensive and readily available- High reaction rates[7] | - Can cause side reactions (e.g., dehydration, charring)- Requires neutralization and removal, complicating purification- Not environmentally friendly | Large-scale, robust syntheses where harsh conditions are acceptable. |

| Enzyme (e.g., Lipase) | - High selectivity, minimizing byproducts[8]- Operates under mild conditions (temperature, pH)- Environmentally friendly ("green chemistry")- Can be recycled | - More expensive than acid catalysts- Slower reaction rates- Can be inhibited by certain substrates or solvents | High-purity applications, synthesis of sensitive compounds, and processes where sustainability is a key consideration. |

Q4: My final product has a yellow or brown tint. What causes this discoloration and how can I prevent it?

A4: Discoloration is often a sign of degradation or side reactions, typically caused by:

-

High Reaction Temperatures: Excessive heat, especially in the presence of a strong acid catalyst, can lead to the charring or decomposition of the organic molecules.

-

Oxidation: Exposure to air at high temperatures can cause oxidative degradation of the reactants or product.

Preventative Measures:

-

Optimize Temperature: Run the reaction at the lowest effective temperature. If using reflux, ensure the temperature does not significantly exceed the boiling point of the limiting reactant or solvent[3].

-

Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

-

Consider Enzymatic Synthesis: Lipase-catalyzed reactions are run at much lower temperatures, virtually eliminating the risk of charring[8].

In-Depth Troubleshooting Protocols

Problem 1: Significant amounts of unreacted decanoic acid and 1-heptanol are detected in the final product.

Causality Analysis: The presence of starting materials post-reaction is a clear indication that the reaction equilibrium has not been sufficiently shifted towards the product side. The reversible nature of Fischer esterification means that without intervention, the reaction will reach a state where reactants, ester, and water are all present[2][5].

Protocol 1: Driving the Reaction to Completion

-

Molar Ratio Adjustment:

-

Increase the molar excess of 1-heptanol relative to decanoic acid. A common starting point is a 3:1 molar ratio, but this can be increased to 5:1 or higher for difficult esterifications.

-

-

Water Removal during Reaction (Dean-Stark Method):

-

Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap positioned between the reaction flask and the condenser.

-

Solvent Selection: Use a solvent that forms an azeotrope with water, such as toluene. The solvent should be immiscible with water to allow for separation in the trap[2].

-

Procedure:

-

Charge the reaction flask with decanoic acid, excess 1-heptanol, the acid catalyst, and toluene.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.

-

Upon cooling in the condenser, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask[2].

-

Monitor the reaction's progress by observing the amount of water collected. The reaction is near completion when water ceases to accumulate in the trap.

-

-

Problem 2: The final product fails purity specifications after initial workup.

Causality Analysis: A simple aqueous workup is often insufficient to remove all impurities. Unreacted starting materials, especially the long-chain fatty acid and alcohol, have some solubility in the organic phase. The catalyst must be neutralized, and all salts must be thoroughly removed.

Protocol 2: Multi-Step Purification Workflow

-

Neutralization and Washing:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

A saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. (Caution: CO₂ evolution). Repeat until no more gas evolves.

-

Water to remove any remaining bicarbonate and water-soluble impurities.

-

Brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.

-

-

-

Drying:

-

Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent.

-

-

Solvent Removal:

-

Remove the bulk of the solvent (e.g., toluene) using a rotary evaporator.

-

-

Fractional Distillation under Reduced Pressure:

-

This is the most effective method for separating heptyl decanoate from the less volatile decanoic acid and the more volatile 1-heptanol.

-

Setup: Use a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency.

-

Procedure:

-

Place the crude ester into the distillation flask.

-

Gradually reduce the pressure using a vacuum pump.

-

Gently heat the flask. Collect fractions based on their boiling points at the given pressure. The boiling point of heptyl decanoate is approximately 319-321 °C at atmospheric pressure, so a vacuum is necessary to lower this to a manageable temperature and prevent degradation[1].

-

-

Quality Control & Analytical Methods

Ensuring the purity of the final product requires robust analytical methods.

| Impurity | Analytical Technique | Expected Observation |

| Unreacted 1-Heptanol | Gas Chromatography (GC) | A peak with a shorter retention time than heptyl decanoate. |

| Unreacted Decanoic Acid | GC (after derivatization, e.g., to methyl ester) or HPLC | A distinct peak that can be compared to a standard. |

| Water | Karl Fischer Titration | Provides a quantitative measure of water content. |

| Diheptyl ether | GC-MS | A peak with a specific mass spectrum that can be identified. |

Protocol 3: Purity Assessment by Gas Chromatography (GC)

-

Sample Preparation: Prepare a dilute solution of the purified heptyl decanoate in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Standard Preparation: Prepare separate standard solutions of 1-heptanol, decanoic acid (or its methyl ester derivative), and a certified reference standard of heptyl decanoate.

-

GC Conditions (Typical):

-

Column: A non-polar or mid-polarity column (e.g., DB-5 or DB-WAX).

-

Injector Temperature: ~250 °C.

-

Detector (FID) Temperature: ~280 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 250 °C) to ensure separation of all components.

-

-

Analysis: Inject the sample and compare the retention times of any impurity peaks with those of the prepared standards. Quantify the impurities using the peak areas relative to the main product peak.

References

-

Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

-

Title: What is Esterification? Source: BYJU'S URL: [Link]

-

Title: heptyl decanoate Source: The Good Scents Company URL: [Link]

-

Title: Heptyl decanoate | C17H34O2 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Biocatalysis: Enzymatic Synthesis for Industrial Applications Source: PMC - National Institutes of Health URL: [Link]

- Title: Method for purification of fatty acid mixtures Source: Google Patents URL

-

Title: The effect of water on the esterification reaction Source: ResearchGate URL: [Link]

-

Title: Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Source: Quora URL: [Link]

-

Title: Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready URL: [Link]

-

Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: Experiment 10: Fischer Esterification Source: California State University, Bakersfield URL: [Link]

-

Title: Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Source: Homework.Study.com URL: [Link]

Sources

- 1. heptyl decanoate, 60160-17-0 [thegoodscentscompany.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. homework.study.com [homework.study.com]

- 5. athabascau.ca [athabascau.ca]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

refining the protocol for heptyl decanoate quantification in complex samples

An Application Scientist's Guide to Refining Protocols for Heptyl Decanoate Quantification in Complex Samples

Welcome to the technical support center for the quantification of heptyl decanoate. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a framework for understanding and refining your analytical methods. Heptyl decanoate (C17H34O2) is a fatty acid ester with applications in flavors, fragrances, and as a potential biomarker or therapeutic agent.[1] Its quantification in complex matrices like plasma, tissue homogenates, or environmental samples presents significant challenges due to interferences that can compromise accuracy and reproducibility.

This guide is structured to empower you with the foundational knowledge and practical troubleshooting skills needed to develop a robust, self-validating protocol tailored to your specific sample type and research question.

Core Principles: Choosing Your Analytical Approach

The primary analytical technique for volatile and semi-volatile compounds like heptyl decanoate is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.[2] While High-Performance Liquid Chromatography (HPLC) can also be used for ester analysis, GC generally offers superior resolution and sensitivity for this class of molecules.[3]

Why GC-MS? Gas chromatography is exceptionally well-suited for analyzing fatty acid esters due to their volatility and thermal stability.[4] Coupling GC with a mass spectrometer provides two dimensions of data for each analyte: its retention time (from the GC) and its mass spectrum (from the MS). This high degree of specificity is crucial for distinguishing the target analyte from co-eluting matrix components, a common problem in complex samples.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize heptyl decanoate before GC-MS analysis?